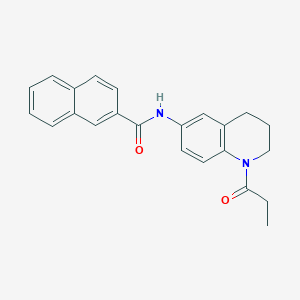

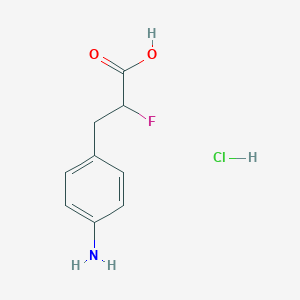

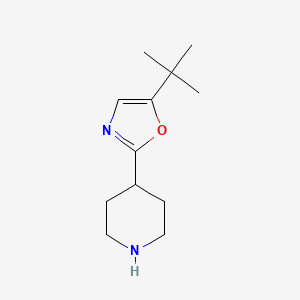

![molecular formula C17H16Br2N2O B2892108 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-10-7](/img/structure/B2892108.png)

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques such as nuclear magnetic resonance and vibrational spectroscopy . The crystal structure can be stabilized by non-classical intermolecular C—H⋯Br hydrogen bonds .

Scientific Research Applications

Synthesis of Luminescent Heterotetracyclic Frameworks Research by Tomashenko, Novikov, and Khlebnikov (2017) shows that derivatives of 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide undergo copper-catalyzed intramolecular direct C arylation to produce new heterocyclic frameworks. These frameworks demonstrate fluorescence in solutions with high quantum yields (Tomashenko, Novikov, & Khlebnikov, 2017).

Formation of Benzoimidazo[1,2-c]pyrimidin-1-amines and Analogues A study by Dao et al. (2017) highlights the reaction of 2-(2-bromophenyl)benzimidazoles with cyanamide under certain conditions, leading to the formation of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and related compounds. This research explores new pathways involving intermolecular C–N coupling and formative cyclization (Dao et al., 2017).

Creation of New Antineoplastic Agents Potikha and Brovarets (2020) have synthesized 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, demonstrating potential as antineoplastic agents. Their research indicates significant antitumor activity on various human cancer cell lines (Potikha & Brovarets, 2020).

Synthesis of N-Fused Benzimidazole-4,7-diones Dao, Ho, and Cho (2018) researched the synthesis of N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation. This process involves the use of 2-(2-bromoaryl)-benzimidazoles and primary amides, leading to the formation of unique hybrid scaffolds (Dao, Ho, & Cho, 2018).

Inhibition of Mild Steel Corrosion Research by Subasree and Selvi (2020) on imidazolium-based ionic liquids, including 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, shows their effectiveness in inhibiting corrosion of mild steel in acidic conditions. This study provides insights into the application of these compounds in corrosion resistance and surface protection (Subasree & Selvi, 2020).

Fluorescence Sensing and Selective Sorption Hua et al. (2015) have utilized derivatives of imidazolium bromides in the synthesis of zinc(II) coordination polymers, demonstrating selective sorption of CO2 over N2 and fluorescence sensing capabilities. These materials show potential in gas separation and detection applications (Hua et al., 2015).

properties

IUPAC Name |

1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVOLZMOIDRLGB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

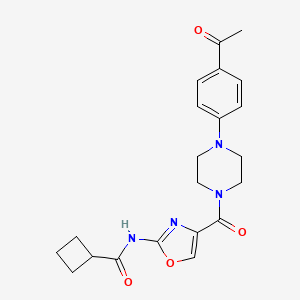

![3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2892029.png)

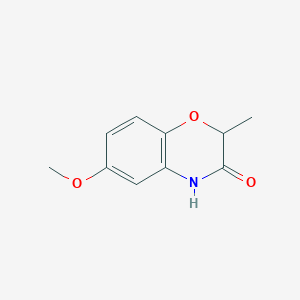

![N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2892034.png)

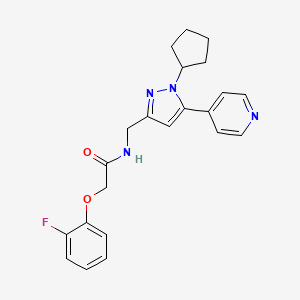

![2-bromo-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2892047.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)